Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-
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Overview
Description
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a furanyl group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- typically involves the reaction of 2-chloroacetamide with 5-chloro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOHAcetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The furanyl group can undergo oxidation to form corresponding furanones.
Reduction Reactions: The compound can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides.
Oxidation Reactions: Products include furanones.
Reduction Reactions: Products include amines.
Scientific Research Applications
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets. The chloro and furanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-hydroxyethyl)acetamide
- N-(5-chloro-2-furanyl)-2-chloro-N-methylacetamide
Uniqueness
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is unique due to its specific combination of chloro and furanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
75228-82-9 |
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Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C8H9Cl2NO2/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3 |
InChI Key |
SIRNREWBXLUNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(O1)Cl)C(=O)CCl |
Origin of Product |
United States |
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